molecular formula C12H24N2O2 B13891666 tert-Butyl 4-amino-2,6-dimethylpiperidine-1-carboxylate

tert-Butyl 4-amino-2,6-dimethylpiperidine-1-carboxylate

Cat. No.: B13891666
M. Wt: 228.33 g/mol
InChI Key: UWNNQBIGNFPJRP-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-2,6-dimethylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C12H24N2O2. It is a piperidine derivative, characterized by the presence of a tert-butyl group, an amino group, and two methyl groups on the piperidine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-2,6-dimethylpiperidine-1-carboxylate typically involves the reaction of 2,6-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-amino-2,6-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 4-amino-2,6-dimethylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists/antagonists. It plays a role in the development of new drugs and therapeutic agents .

Medicine: In medicinal chemistry, this compound is used in the design and synthesis of novel drug candidates. It is involved in the development of treatments for various diseases, including cancer and neurological disorders .

Industry: The compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 4-amino-2,6-dimethylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The compound interacts with molecular targets such as enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways involved vary depending on the specific biological target .

Comparison with Similar Compounds

Comparison: tert-Butyl 4-amino-2,6-dimethylpiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl 4-amino-2,6-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-8-6-10(13)7-9(2)14(8)11(15)16-12(3,4)5/h8-10H,6-7,13H2,1-5H3

InChI Key

UWNNQBIGNFPJRP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(N1C(=O)OC(C)(C)C)C)N

Origin of Product

United States

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